molecular formula C7H4INS B12070129 7-Iodothieno[3,2-b]pyridine

7-Iodothieno[3,2-b]pyridine

Cat. No.: B12070129
M. Wt: 261.08 g/mol
InChI Key: HHZLPIVFNPCVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodothieno[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-b]pyridine typically involves the iodination of thieno[3,2-b]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent. For example, a radical-based direct C–H iodination protocol can be employed, where the iodination occurs in a regioselective manner . This method is advantageous due to its scalability and general applicability.

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Iodothieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the thieno[3,2-b]pyridine moiety.

Scientific Research Applications

7-Iodothieno[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodothieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, derivatives of thieno[3,2-b]pyridine have been shown to interact with the GABA A receptor, exhibiting neurotropic activity . The iodine atom can also play a role in facilitating interactions with biological targets through halogen bonding.

Comparison with Similar Compounds

Uniqueness: 7-Iodothieno[3,2-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in cross-coupling reactions and in the design of molecules with specific biological activities.

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

7-iodothieno[3,2-b]pyridine

InChI

InChI=1S/C7H4INS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H

InChI Key

HHZLPIVFNPCVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CSC2=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.